molecular formula C20H12F4N2O4S B10897338 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10897338
M. Wt: 452.4 g/mol
InChI Key: OHJHNMWXXUZOTJ-UHFFFAOYSA-N
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Description

N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features multiple functional groups, including difluoromethoxy, benzothiazole, and furanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The difluoromethoxy and benzothiazole groups are known to enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethoxy and benzothiazole moieties enhances its potential for diverse applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C20H12F4N2O4S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H12F4N2O4S/c21-10-1-5-15(13(22)7-10)28-9-12-3-6-16(29-12)18(27)26-20-25-14-4-2-11(30-19(23)24)8-17(14)31-20/h1-8,19H,9H2,(H,25,26,27)

InChI Key

OHJHNMWXXUZOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F

Origin of Product

United States

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